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For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphinite), commonly known as (R)-BINAPO, is a

chiral phosphinite ligand derived from (R)-BINOL. Its C₂-symmetric backbone and the

electronic properties of the phosphinite moieties make it a valuable ligand in asymmetric

catalysis. This document provides detailed application notes and protocols for the use of ortho-

substituted (R)-BINAPO derivatives in ruthenium-catalyzed asymmetric hydrogenation

reactions, which are crucial for the synthesis of chiral building blocks in drug development.

These ortho-substituted BINAPO ligands, abbreviated as o-BINAPO, have demonstrated high

efficiency and enantioselectivity in the hydrogenation of specific substrates.[1][2][3]

Featured Application: Asymmetric Hydrogenation of
β-Aryl-Substituted β-(Acylamino)acrylates and β-
Keto Esters
A significant application of o-BINAPO ligands is in the ruthenium-catalyzed asymmetric

hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-aryl-substituted β-keto esters.

[2][3] These reactions are pivotal for producing enantiomerically pure β-amino acids and β-

hydroxy acids, which are important chiral synthons for pharmaceuticals. The introduction of

substituents at the 3,3'-positions of the binaphthyl backbone in o-BINAPO ligands enhances
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the rigidity and steric influence of the ligand, leading to improved enantioselectivity compared

to the unsubstituted BINAPO.[1][3]

Quantitative Data Summary
The following tables summarize the performance of various ortho-substituted BINAPO ligands

in ruthenium-catalyzed asymmetric hydrogenations.

Table 1: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates
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Table 2: Asymmetric Hydrogenation of β-Aryl-Substituted β-Keto Esters
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Experimental Protocols
Synthesis of (R)-3,3'-Bis(trimethylsilyl)-BINAPO Ligand
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A detailed protocol for the synthesis of the (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand is provided

below.

Materials:

(R)-3,3'-Bis(trimethylsilyl)-BINOL

Chlorodiphenylphosphine

Anhydrous Toluene

Triethylamine (Et₃N)

Standard Schlenk line and glassware

Magnetic stirrer and heating mantle

Procedure:

To a solution of (R)-3,3'-bis(trimethylsilyl)-BINOL (1.0 eq) in anhydrous toluene under an

argon atmosphere, add triethylamine (2.5 eq).

Cool the solution to 0 °C using an ice bath.

Slowly add chlorodiphenylphosphine (2.2 eq) to the solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

Filter the mixture through a pad of Celite under an argon atmosphere to remove the salt.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

The crude product is then purified by recrystallization from a suitable solvent system (e.g.,

toluene/hexane) to yield the pure (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand.

General Protocol for Asymmetric Hydrogenation
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The following is a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of

β-aryl-substituted β-(acylamino)acrylates or β-keto esters.

Materials:

Ru(COD)₂Cl₂

(R)-o-BINAPO ligand (e.g., (R)-3,3'-(SiMe₃)₂-BINAPO)

Substrate (β-aryl-substituted β-(acylamino)acrylate or β-keto ester)

Anhydrous methanol or ethanol

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

In a glovebox, a glass liner for the autoclave is charged with Ru(COD)₂Cl₂ (0.01 eq) and the

(R)-o-BINAPO ligand (0.011 eq).

Anhydrous solvent (e.g., methanol) is added, and the mixture is stirred at room temperature

for 30 minutes to form the catalyst complex.

The substrate (1.0 eq) is added to the vessel.

The glass liner is placed inside the autoclave, and the autoclave is sealed.

The autoclave is purged with hydrogen gas three times.

The pressure is set to the desired value (e.g., 50 atm), and the reaction is heated to the

specified temperature (e.g., 50 °C) with vigorous stirring.

After the specified time (e.g., 12-24 hours), the autoclave is cooled to room temperature, and

the hydrogen pressure is carefully released.

The reaction mixture is transferred from the liner, and the solvent is removed under reduced

pressure.
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The residue is purified by column chromatography on silica gel to afford the desired

hydrogenated product.

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
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Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
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Caption: Proposed catalytic cycle for asymmetric hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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